molecular formula C21H20N2O2 B2761239 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide CAS No. 946224-57-3

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B2761239
CAS No.: 946224-57-3
M. Wt: 332.403
InChI Key: RKEOPMWOYFOJSY-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound designed for research applications, particularly in the field of medicinal chemistry. Its structure integrates a 4,5,6,7-tetrahydro-2,1-benzoxazole moiety linked via an acetamide bridge to a 2,2-diphenyl group. The benzoxazole ring system is a privileged scaffold in drug discovery, known for its wide range of biological activities. Heterocyclic compounds like benzoxazoles are fundamental in medicinal chemistry, with more than 90% of new drugs containing heterocyclic structures . Researchers are exploring such frameworks for developing novel therapeutic agents due to their potential to interact with diverse biological targets . The 4,5,6,7-tetrahydrobenzoxazole core presents a semi-saturated, rigid bicyclic system that can contribute to specific binding interactions and influence the compound's physicochemical properties. The acetamide linker, a common feature in many bioactive molecules and pharmaceuticals, serves as a versatile connector that can participate in hydrogen bonding, while the 2,2-diphenyl substituent offers a significant hydrophobic element that may be critical for binding to hydrophobic pockets in enzymes or receptors . This specific molecular architecture makes 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide a compound of significant interest for research. Potential applications include serving as a key intermediate or target structure in the synthesis and screening of new pharmacologically active compounds. Researchers may investigate its potential as a building block for developing ligands for various enzymes or receptors, given the established role of similar N-heterocycles in exhibiting antiviral, anticancer, antibacterial, and anticonvulsant activities . Its value lies in its unique combination of structural features, which can be utilized to probe structure-activity relationships (SAR) and to design novel chemical entities for hit-to-lead optimization campaigns. This product is intended for laboratory research use only by qualified professionals.

Properties

IUPAC Name

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-20(22-21-17-13-7-8-14-18(17)23-25-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEOPMWOYFOJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The initial step involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions to form the benzoxazole ring.

    Introduction of Tetrahydro Structure: The tetrahydro structure is introduced by hydrogenation of the benzoxazole ring using hydrogen gas in the presence of a palladium catalyst.

    Acetamide Formation: The final step involves the acylation of the tetrahydrobenzoxazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated structures.

    Substitution: Substituted products with different functional groups replacing the acetamide group.

Scientific Research Applications

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties such as fluorescence or conductivity.

    Biological Studies: It is used in biological assays to study its effects on different biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biological pathways, including inflammatory pathways, cell signaling pathways, and metabolic pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/R-Groups Molecular Weight Reported Activity/Use Reference
2,2-Diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide (Target) Tetrahydrobenzoxazole 2,2-Diphenylacetamide ~352.4 g/mol* Not explicitly reported -
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Phenyl, CF₃ ~340.3 g/mol Pharmaceutical (patented)
4-(2-Methylpropoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide Tetrahydrobenzoxazole 4-(Isobutoxy)benzamide 338.4 g/mol Screening compound (ChemDiv)
2-Methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide Tetrahydrobenzoxazole 2-Methoxybenzamide 272.3 g/mol Research compound (BG48167)
2-[(5-Butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide Tetrahydrobenzothiazole Triazole-thio, butyl 351.5 g/mol Not explicitly reported
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Acyclic acetamide Chloro, diethylphenyl, methoxymethyl 283.8 g/mol Herbicide (e.g., alachlor analog)

Notes:

  • Biological Activity : While the target compound’s activity is undocumented, structurally related benzoxazole/benzothiazole acetamides exhibit antimicrobial, herbicidal, or pharmaceutical properties. For example, trifluoromethylbenzothiazole analogs are patented for therapeutic applications , while thiophene-linked acetamides show antimicrobial efficacy (MIC values ≤ 25 µg/mL against S. aureus and E. coli) .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., methoxy groups) are synthesized in higher yields (~70–85%) compared to those requiring multi-step functionalization (e.g., triazole-thio derivatives) .

Key Research Findings

Antimicrobial Potential: Benzoxazole/thiazole-acetamide hybrids demonstrate broad-spectrum activity. For instance, 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acetamide derivatives exhibit MICs of 12.5–50 µg/mL against Gram-positive and Gram-negative bacteria . The target compound’s diphenyl groups may further modulate antibacterial potency by altering target binding (e.g., enzyme inhibition).

Pharmaceutical Relevance : The trifluoromethylbenzothiazole acetamide series (EP3348550A1) highlights the role of electron-withdrawing groups in enhancing metabolic stability and target affinity . The target compound’s diphenyl motif could similarly influence pharmacokinetics.

Agrochemical Utility: Chlorinated acetamides (e.g., alachlor) are widely used herbicides, acting as very-long-chain fatty acid inhibitors . The target compound’s heterocyclic core may offer a novel mode of action distinct from conventional agrochemicals.

Q & A

Basic Question: What are the standard synthetic routes for preparing 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide?

Methodological Answer:
The synthesis typically involves coupling 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine with 2,2-diphenylacetyl chloride under reflux conditions in dimethylformamide (DMF). Key steps include:

  • Reagent Use : Ethyl cyanoacetate or halogenated intermediates for substitution reactions .
  • Reaction Conditions : Reflux at 80–100°C for 4–6 hours, followed by quenching in an ice/water mixture to precipitate the product .
  • Purification : Crystallization from DMF or ethanol to achieve >95% purity .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Chromatography : Thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment .

Basic Question: What theoretical frameworks guide the design of benzoxazole-containing acetamides?

Methodological Answer:
The compound’s design is rooted in:

  • Bioisosterism : Replacement of thiazole rings with benzoxazole to modulate pharmacokinetics .
  • Structure-Activity Relationship (SAR) : The diphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Advanced Question: How can researchers optimize reaction yields for scale-up synthesis?

Methodological Answer:
Yield optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst Use : Triethylamine or DMAP to accelerate acylation reactions .
  • Temperature Control : Maintaining 80–90°C prevents side reactions like hydrolysis .

Advanced Question: How should conflicting data on biological activity be resolved?

Methodological Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variability) require:

  • Dose-Response Replication : Validate assays across multiple cell lines .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may affect potency .
  • Computational Validation : Molecular docking to confirm binding mode consistency with reported targets .

Advanced Question: What computational methods predict the compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron distribution in the benzoxazole ring to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in physiological environments .

Advanced Question: How can researchers elucidate the compound’s pharmacological mechanism?

Methodological Answer:
Mechanistic studies involve:

  • In Vitro Assays : Enzyme inhibition (e.g., COX-2, kinase) screens to identify primary targets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to receptors like GABAₐ or serotonin transporters .

Advanced Question: What strategies assess the compound’s metabolic stability?

Methodological Answer:

  • Microsomal Incubation : Liver microsomes (human/rat) with LC-MS/MS to track metabolite formation .
  • CYP450 Inhibition Assays : Identify enzyme interactions that could lead to drug-drug interactions .

Advanced Question: How does stereochemistry influence its biological activity?

Methodological Answer:

  • Chiral Chromatography : Resolve enantiomers using cellulose-based columns .
  • Enantiomer-Specific Assays : Compare IC₅₀ values of isolated (R)- and (S)-forms in target assays .

Advanced Question: What methodologies evaluate environmental toxicity?

Methodological Answer:

  • Ecotoxicological Models : Daphnia magna or zebrafish embryos for acute toxicity screening .
  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 471 (mutagenicity) .

Advanced Question: How can researchers address stability issues in formulation?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation pathways .
  • Lyophilization : Stabilize hygroscopic forms for long-term storage .

Advanced Question: What interdisciplinary applications exist beyond pharmacology?

Methodological Answer:

  • Materials Science : Incorporation into polymers for optoelectronic devices due to aromatic π-stacking .
  • Chemical Sensors : Functionalization onto gold nanoparticles for selective ion detection .

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